Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- is a complex organic compound known for its unique structural properties. This compound features a benzofuran ring, a biphenyl group, and a phenylmethyl substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-pressure reactors and automated systems ensures the efficient synthesis of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl,2-(phenylmethyl)-: Shares structural similarities but lacks the benzofuran ring.
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C38H30O3 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-benzyl-4-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenyl]but-3-enoic acid |
InChI |
InChI=1S/C38H30O3/c39-38(40)33(25-28-9-3-1-4-10-28)20-17-27-15-18-30(19-16-27)31-21-23-32(24-22-31)37-34-13-7-8-14-35(34)41-36(37)26-29-11-5-2-6-12-29/h1-24,33H,25-26H2,(H,39,40) |
InChI Key |
QSLTUOBLGDGEMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)C=CC(CC6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.